molecular formula C16H19F3N2O3 B2812773 7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396808-98-2

7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2812773
CAS No.: 1396808-98-2
M. Wt: 344.334
InChI Key: GOMIENLPHGRIMI-UHFFFAOYSA-N
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Description

7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[35]nonane-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a promising scaffold for the design of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins or enzymes, potentially leading to inhibition or activation of biological pathways. The spirocyclic structure may also contribute to its unique biological activity by providing a rigid and stable framework for interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
  • 3,5-Bis(trifluoromethyl)benzamide
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Uniqueness

Compared to similar compounds, this compound stands out due to its spirocyclic structure and the presence of both a trifluoromethyl group and a carboxamide functional group. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-14(2)23-9-15(10-24-14)7-21(8-15)13(22)20-12-5-3-4-11(6-12)16(17,18)19/h3-6H,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMIENLPHGRIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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